![molecular formula C12H14N2O3 B1526955 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol CAS No. 1275279-32-7](/img/structure/B1526955.png)
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol
Übersicht
Beschreibung
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antibiotika
Der Oxadiazol-Rest ist für seine antimikrobiellen Eigenschaften bekannt. Verbindungen wie 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol könnten auf ihr Potenzial als antibakterielle und antifungale Mittel untersucht werden. Dies ist besonders relevant im Kontext der zunehmenden Antibiotikaresistenz .
Landwirtschaft: Pestizide
In der Landwirtschaft können solche Verbindungen als Vorläufer für die Entwicklung neuartiger Pestizide dienen. Ihre Fähigkeit, den Lebenszyklus von Schädlingen auf molekularer Ebene zu stören, kann ein signifikanter Vorteil in Pflanzenschutzstrategien sein .
Materialwissenschaften: Flammschutzmittel
Die phenolische Struktur dieser Verbindung deutet auf potenzielle Anwendungen als Flammschutzmittel hin. Wenn sie in Materialien eingearbeitet wird, könnte sie die thermische Stabilität verbessern und die Entflammbarkeit reduzieren, was für die Sicherheit in verschiedenen Industrien entscheidend ist .
Umweltwissenschaften: UV-Filter
Aufgrund ihres aromatischen Charakters und des Potenzials für die Delokalisierung von Elektronen könnte diese Verbindung als Ultraviolett (UV)-Filter wirken. Diese Anwendung ist unerlässlich, um Ökosysteme und Materialien vor schädlicher UV-Strahlung zu schützen .
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen können solche Verbindungen zur Optimierung von Prozessen wie der organischen Synthese verwendet werden, bei denen sie als Zwischenprodukte oder Katalysatoren zur Verbesserung der Reaktionsausbeute dienen können .
Biochemie: Enzyminhibition
Die einzigartige Struktur von This compound könnte bei Enzyminhibitionsstudien hilfreich sein, um biochemische Pfade zu verstehen und gezielte Therapien zu entwickeln .
Pharmazeutische Entwicklung: Wirkstoffdesign
Das Grundgerüst der Verbindung könnte im Wirkstoffdesign eingesetzt werden, insbesondere bei der Synthese von Wirkstoffen mit verbesserten pharmakokinetischen Eigenschaften. Ihre Rolle bei der Verbesserung der Wirkstoffabgabe oder -stabilität könnte ein bedeutender Forschungsbereich sein .
Analytische Chemie: Chromatographiestandards
Schließlich könnte diese Verbindung aufgrund ihrer eindeutigen chemischen Struktur als Standard oder Referenzmaterial in der chromatographischen Analyse dienen und so bei der Identifizierung und Quantifizierung komplexer Mischungen helfen .
Eigenschaften
IUPAC Name |
4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(2)12-13-11(17-14-12)7-16-10-5-3-9(15)4-6-10/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPHWTUZPSWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


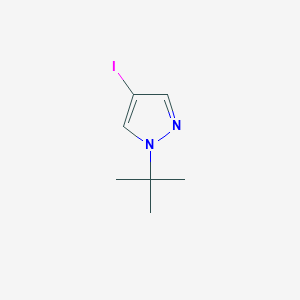
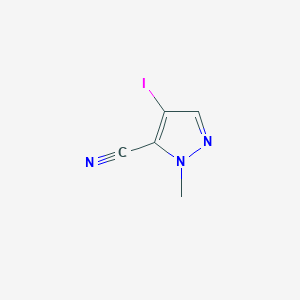

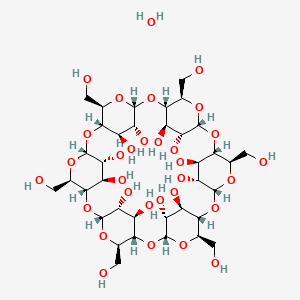
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
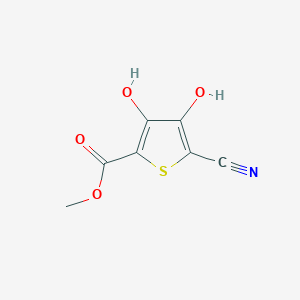
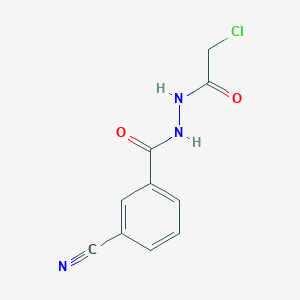
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
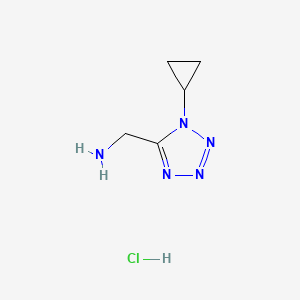
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
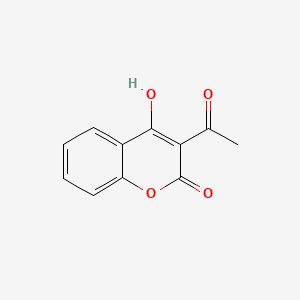

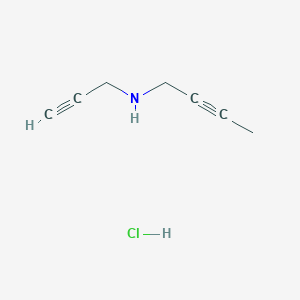
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
